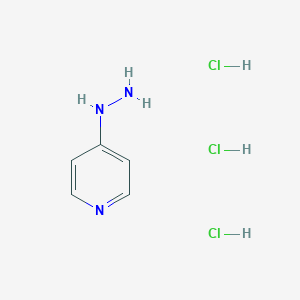

4-Hydrazinylpyridine trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-4-ylhydrazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.3ClH/c6-8-5-1-3-7-4-2-5;;;/h1-4H,6H2,(H,7,8);3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYCZXOQGIPAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Pyridine Derivatives in Contemporary Chemical Research

Pyridine (B92270) and its derivatives represent a cornerstone of modern heterocyclic chemistry, commanding significant attention across a multitude of scientific disciplines. nih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is structurally related to benzene (B151609) and serves as a fundamental scaffold in numerous natural and synthetic compounds. globalresearchonline.net Its unique electronic properties, arising from the electronegative nitrogen atom, make it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity, combined with its basicity and ability to form hydrogen bonds, underpins its versatility. researchgate.net

In contemporary research, pyridine derivatives are indispensable. They are integral to the development of pharmaceuticals, with the pyridine nucleus being a key component in thousands of drug molecules. researchgate.netnih.gov Beyond medicine, their applications extend to agrochemicals, functional nanomaterials, and as specialized ligands in organometallic chemistry and asymmetric catalysis. nih.govresearchgate.net The continuous exploration of new synthetic methodologies, including advancements in transition-metal-catalyzed cyclization and cross-coupling reactions, allows for the creation of novel functionalized pyridine derivatives, further expanding their utility in scientific discovery. nih.gov

Significance of Hydrazinylpyridine Scaffolds in Organic Synthesis and Materials Science

The introduction of a hydrazinyl (-NHNH₂) group onto a pyridine (B92270) ring creates a hydrazinylpyridine scaffold, a bifunctional molecule with significant synthetic potential. This scaffold combines the chemical characteristics of the aromatic pyridine ring with the reactive nature of the hydrazine (B178648) moiety. Hydrazine derivatives, or hydrazides, are recognized as powerful tools in medicinal chemistry due to their ability to serve as precursors for a wide array of heterocyclic compounds and their presence in numerous biologically active molecules. mdpi.com

In organic synthesis, hydrazinylpyridines are valuable building blocks. The hydrazine group can react with various electrophiles, such as 1,3-dicarbonyl compounds, to construct larger, more complex heterocyclic systems like pyrazoles and pyrazolo[1,5-a]pyrimidines. mdpi.com This makes them key intermediates in the synthesis of diverse molecular frameworks. For instance, the reaction of hydrazines with formamide (B127407) can yield substituted 1,2,4-triazoles, another important class of heterocycles. organic-chemistry.org

In materials science, the utility of nitrogen-rich heterocyclic scaffolds is an area of growing interest. While direct research on hydrazinylpyridine-based materials is nascent, related structures such as pyridazine (B1198779) (a diazine) are being explored for the development of new energetic materials. researchgate.net The high nitrogen content and potential for extensive hydrogen bonding make these scaffolds attractive for creating materials with specific thermal and energetic properties. The hydrazinylpyridine framework, with its multiple nitrogen atoms, presents a logical platform for the design of novel polymers, metal-organic frameworks (MOFs), and other advanced materials.

Overview of Key Academic Research Trends and Challenges Pertaining to 4 Hydrazinylpyridine Trihydrochloride

Direct academic research focusing specifically on 4-Hydrazinylpyridine trihydrochloride is limited in publicly available literature. Most available information pertains to its role as a chemical intermediate or reagent, cataloged by chemical suppliers. The "trihydrochloride" designation indicates that the parent compound, 4-hydrazinylpyridine, is stabilized as a salt with three equivalents of hydrochloric acid, likely protonating the pyridine (B92270) ring nitrogen and both nitrogen atoms of the hydrazine (B178648) group. This salt form typically enhances stability and water solubility for storage and handling.

Key Research Trends (Inferred):

Use as a Synthetic Precursor: The primary application of this compound in academic research is as a stable source of the 4-hydrazinylpyridine nucleophile. Research trends involve its use in reactions to synthesize more complex molecules. For example, it serves as a starting material for creating substituted pyridines that are evaluated for biological activity, such as in the development of potential α-glucosidase inhibitors. nih.gov

Heterocycle Construction: It is employed in cyclocondensation reactions to form fused heterocyclic systems. The hydrazine moiety is key to building rings such as pyrazoles, triazoles, or pyridazines, which are important pharmacophores in drug discovery.

Challenges:

Reactivity Control: A significant challenge is managing the reactivity of the hydrazine group, which has two nucleophilic nitrogen atoms. Reactions must be carefully controlled to achieve the desired product and avoid side reactions or polymerization.

Limited Characterization: There is a lack of in-depth studies on the specific chemical and physical properties of the trihydrochloride salt itself, beyond basic data. Its precise dissociation behavior in different solvents and its influence on reaction kinetics are not well-documented.

Scarcity of Dedicated Synthesis Reports: While general methods for synthesizing hydrazinylpyridines exist, such as the reaction of a halopyridine with hydrazine hydrate (B1144303) google.com, detailed studies optimizing the synthesis and isolation of the specific trihydrochloride salt are not prevalent.

Below is a table summarizing the basic properties of the related compound, 4-Hydrazinylpyridine hydrochloride.

| Property | Value |

| Chemical Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

| CAS Number | 52834-40-9 |

| Physical Form | Solid |

| Melting Point | 244-250 °C |

Research Gaps and Future Perspectives in the Field of 4 Hydrazinylpyridine Trihydrochloride Chemistry

Primary Synthetic Routes to this compound

The principal and most documented method for synthesizing 4-hydrazinylpyridine is through the nucleophilic aromatic substitution (SNAr) of a halo-substituted pyridine precursor. researchgate.net This reaction typically involves the displacement of a halide ion from the 4-position of the pyridine ring by a hydrazine (B178648) nucleophile.

The most common iteration of this synthesis uses 4-chloropyridine (B1293800) hydrochloride as the starting material and hydrazine hydrate (B1144303) as the nucleophilic agent. researchgate.net The reaction proceeds by heating the reactants, often in a suitable solvent, to facilitate the substitution. While specific literature on the direct synthesis of this compound is sparse, numerous patents and studies on analogous compounds outline various effective procedures and conditions. researchgate.net

For instance, a patent for the synthesis of the related 3-chloro-2-hydrazinopyridine (B1363166) derivative from 2,3-dichloropyridine (B146566) and hydrazine hydrate specifies detailed reaction conditions that yield a high purity product. google.com Such methodologies provide a strong foundational reference for the synthesis of the 4-hydrazinyl isomer. The general reaction can be represented as follows:

4-Chloropyridine + Hydrazine → 4-Hydrazinylpyridine + Hydrochloric Acid

Following the initial reaction, treatment with excess hydrochloric acid would yield the desired trihydrochloride salt.

Precursor Synthesis and Starting Material Considerations

The primary precursor for this synthesis is 4-chloropyridine, typically used as its more stable hydrochloride salt. The synthesis of this crucial starting material can be achieved through several established routes:

From Pyridine: Pyridine can be chlorinated using reagents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂). These reactions often require elevated temperatures and careful control to achieve selectivity for the 4-position. justia.com

From N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride: This precursor can be reacted with chlorinating agents such as PCl₅, phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) to yield 4-chloropyridine hydrochloride. Reaction conditions vary depending on the chosen reagent, with temperatures ranging from 50°C to 150°C. nih.gov

From 4-Aminopyridine (B3432731): A deaminative chlorination, such as a Sandmeyer-type reaction, can convert 4-aminopyridine into 4-chloropyridine. This involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by decomposition of the diazonium salt. acs.org

The purity of the 4-chloropyridine precursor is important, as impurities can lead to side reactions and complicate the purification of the final 4-hydrazinylpyridine product.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing the synthesis of 4-hydrazinylpyridine involves manipulating several key parameters to maximize yield and purity while minimizing reaction time and by-product formation.

Reaction Conditions: The choice of solvent, reaction temperature, and molar ratio of reactants are critical. Patents for analogous hydrazinopyridine syntheses suggest that a large excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of di-substituted by-products. google.comresearchgate.net High-boiling point solvents are sometimes employed to achieve the necessary reaction temperatures. researchgate.net

Below is a table summarizing reaction conditions from a patent for the synthesis of a closely related compound, 3-chloro-2-hydrazinopyridine, which illustrates a typical industrial approach. google.com

| Starting Material | Nucleophile (Molar Ratio) | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| 2,3-Dichloropyridine | 80% Hydrazine Hydrate (1:1.5-1.8) | N,N-dimethylpropanolamine | 130°C | 10 | 95 | 99.7 |

Isolation and Purification: Post-reaction work-up is crucial for obtaining the pure product. Common procedures include:

Crystallization: Upon completion of the reaction, the mixture is often cooled to induce crystallization of the product. google.com

Filtration/Centrifugation: The solid product is separated from the reaction mixture by filtration or centrifugation. google.com

Washing: The isolated solid is typically washed with a suitable solvent, such as water or an organic solvent, to remove residual hydrazine hydrate and other impurities. google.com

Drying: The final product is dried under vacuum to remove any remaining solvent. google.comorgsyn.org

For reactions where a large excess of hydrazine hydrate is used as both reactant and solvent, its removal can be achieved by blowing a stream of nitrogen over the reaction mixture overnight. reddit.com Subsequent purification may involve techniques like recrystallization or chromatographic methods if necessary. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

While traditional synthetic routes for aryl hydrazines often involve harsh conditions and hazardous reagents, modern approaches are increasingly incorporating principles of green chemistry to improve sustainability. For the synthesis of aryl hydrazines from aryl halides, several greener alternatives have been explored:

Catalytic Methods: Copper-catalyzed cross-coupling reactions provide an efficient pathway. Using a CuI catalyst allows the reaction between aryl halides and hydrazine hydrate to proceed under milder conditions. researchgate.net

Alternative Solvents: The use of more environmentally benign solvents is a key aspect of green synthesis. Polyethylene glycol (PEG-400) and even water have been successfully employed as solvents for the copper-catalyzed hydrazinolysis of aryl halides, reducing the reliance on volatile organic compounds. researchgate.netresearchgate.net

Palladium Catalysis: Palladium-catalyzed coupling reactions have also been developed for the synthesis of aryl hydrazines from aryl chlorides and bromides. These methods can be highly efficient, operating with very low catalyst loadings. nih.gov

These modern catalytic approaches offer significant advantages by reducing waste, avoiding large excesses of hazardous reagents like hydrazine, and often allowing the reaction to proceed under less energy-intensive conditions. nih.govresearchgate.net

Mechanistic Studies of this compound Formation

The formation of 4-hydrazinylpyridine from 4-chloropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is characteristic of aromatic rings that are activated by electron-withdrawing groups.

Elucidation of Reaction Pathways and Intermediates

The reaction proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, hydrazine (H₂NNH₂), on the carbon atom of the pyridine ring that is bonded to the chlorine atom. This carbon is electron-deficient (electrophilic) due to the electron-withdrawing effects of both the chlorine atom and, more significantly, the ring nitrogen atom. The attack disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. ust.hknih.gov The negative charge in this intermediate is delocalized over the ring and is particularly stabilized by the electronegative nitrogen atom at the para position. ust.hk

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final product, 4-hydrazinylpyridine.

Kinetic and Thermodynamic Aspects of the Synthetic Process

The kinetics of the SNAr reaction on halopyridines are well-studied. The rate of reaction is typically dependent on the concentration of both the halopyridine substrate and the hydrazine nucleophile.

Kinetics: The first step, the nucleophilic attack to form the Meisenheimer complex, is generally the rate-determining step of the reaction. The rate is influenced by several factors:

Leaving Group: The nature of the halogen can affect the reaction rate. While fluorine is often the best leaving group in SNAr reactions due to its high electronegativity which strongly activates the ring towards attack, chlorine is also highly effective and commonly used. patentcut.com

Nucleophile Strength: Hydrazine is a potent nucleophile, which favors the reaction.

Solvent: The solvent can influence the rate by stabilizing the charged intermediate. Polar aprotic solvents are often effective for SNAr reactions.

Exploration of Novel Synthetic Strategies for this compound and its Analogs

The synthesis of 4-hydrazinylpyridine and its derivatives is a field of continuous development, driven by the importance of these compounds as versatile building blocks in medicinal chemistry and materials science. Novel synthetic strategies are constantly being explored to improve efficiency, yield, and environmental sustainability, and to provide access to a wider range of functionalized analogs.

A primary and efficient method for the synthesis of substituted hydrazinylpyridines involves the nucleophilic aromatic substitution (SNAr) of a halogen substituent, typically chlorine, on the pyridine ring. researchgate.net This approach is valued for its potential to achieve high atomic efficiency, particularly when utilizing environmentally benign solvents. researchgate.net Research has demonstrated the successful synthesis of various hydrazinylpyridines using hydrazine hydrate or alkylhydrazines as the nucleophile in simple alcohols or diethyl ether, conducted in sealed thick-wall ACE tubes. researchgate.net This method not only simplifies the reaction setup but also enhances safety and environmental friendliness. researchgate.net

For instance, the reaction of a chloropyridine with hydrazine hydrate can be carried out to produce the corresponding hydrazinylpyridine. While specific details for the trihydrochloride salt are not extensively published in novel contexts, the fundamental reaction to form the hydrazine moiety is well-established.

An example of a related synthesis involves the preparation of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and 80% hydrazine hydrate. In a specific instance of this synthesis, 148g of 2,3-dichloropyridine was reacted with 105g of 80% hydrazine hydrate in N,N-dimethylpropanolamine at 130 °C for 10 hours, resulting in a 95% yield of the product with a purity of 99.7%. google.com Another variation of this reaction utilized n-butanol as the solvent at 100 °C for 10 hours. google.com

The synthesis of hydrazinyl-substituted heterocyclic systems extends to other related scaffolds, such as pyridazines. For example, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine was synthesized by reacting 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine with hydrazine hydrate in dioxane. nih.gov This reaction proceeded under reflux for 6 hours and yielded the desired product. nih.gov

Beyond traditional nucleophilic substitution, innovative catalytic methods are emerging. One such novel approach is the visible-light-mediated copper-catalyzed denitrogenative oxidative coupling of 2-hydrazinopyridines with terminal alkynes. rsc.org This reaction, conducted at room temperature in the presence of oxygen, results in the formation of 2-(alkyl/arylethynyl) pyridines. rsc.org This strategy represents a significant advancement, offering a green and economically viable route to a variety of substituted pyridine analogs, with nitrogen gas and water as the only byproducts. rsc.org

Mechanistically, the nucleophilic aromatic substitution on a 4-halopyridine proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the pyridine nitrogen atom activates the 4-position towards nucleophilic attack by hydrazine. The subsequent loss of the halide leaving group re-aromatizes the ring to yield the 4-hydrazinylpyridine product.

The exploration of these novel strategies, from environmentally friendly batch reactions to advanced catalytic couplings, is crucial for expanding the synthetic toolbox available to chemists. These methods not only provide access to new and complex 4-hydrazinylpyridine analogs but also align with the principles of green chemistry by minimizing waste and employing milder reaction conditions.

Research Findings on the Synthesis of Hydrazinylpyridine Analogs

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dichloropyridine | 80% Hydrazine hydrate | N,N-Dimethylpropanolamine | 130 °C, 10 h | 3-Chloro-2-hydrazinopyridine | 95 | google.com |

| 2,3-Dichloropyridine | 70% Hydrazine hydrate | n-Butanol | 100 °C, 10 h, reflux | 3-Chloro-2-hydrazinopyridine | Not specified | google.com |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | 99% Hydrazine hydrate | Dioxane | Reflux, 6 h | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 55 | nih.gov |

| 2-Hydrazinopyridines | Terminal alkynes, O₂, Copper catalyst | Not specified | Room temperature, Visible light | 2-(Alkyl/arylethynyl) pyridines | Not specified | rsc.org |

Reactions Involving the Hydrazinyl Moiety of this compound

The hydrazinyl group (-NHNH2) is a potent nucleophile and serves as a cornerstone for numerous chemical transformations. Its reactivity is central to the construction of various derivatives, from simple condensation products to elaborate heterocyclic frameworks and coordination compounds.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The reaction between the hydrazinyl moiety of 4-Hydrazinylpyridine and various carbonyl compounds, such as aldehydes and ketones, is a classical method for the formation of hydrazones, a class of Schiff bases. mdpi.comresearchgate.net This condensation reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon. uchile.cl The reaction is often catalyzed by a small amount of acid and involves the elimination of a water molecule. researchgate.net

The resulting pyridyl-hydrazones are characterized by the C=N-NH- linkage and are valuable intermediates in organic synthesis. The formation of these Schiff bases can be tailored by selecting different carbonyl-containing reactants, leading to a diverse library of derivatives with varying steric and electronic properties. colab.wsmdpi.com

Below is a table summarizing representative condensation reactions of 4-Hydrazinylpyridine with various carbonyl compounds to form the corresponding Schiff bases.

| Carbonyl Compound | Resulting Schiff Base (Hydrazone) |

| Benzaldehyde | N'-(phenylmethylene)isonicotinohydrazide |

| Acetone | N'-(propan-2-ylidene)isonicotinohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)isonicotinohydrazide |

| Cyclohexanone | N'-(cyclohexylidene)isonicotinohydrazide |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazinyl group of 4-Hydrazinylpyridine is a key building block for the synthesis of various fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, it can be incorporated into new ring structures, significantly expanding the chemical space of pyridine derivatives. A prominent example is the synthesis of mdpi.comnih.govrsc.orgtriazolo[4,3-a]pyridines. organic-chemistry.orgsemanticscholar.orgnih.gov These reactions often involve the initial formation of a hydrazone or a related intermediate, which then undergoes cyclization. For instance, the reaction of 2-hydrazinopyridines with compounds containing a carbon-nitrogen triple bond or a carbonyl group can lead to the formation of a five-membered triazole ring fused to the pyridine core. organic-chemistry.orggoogle.com

These cyclization strategies are powerful tools for creating complex, nitrogen-rich heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.govbeilstein-journals.org The specific reaction conditions and the choice of the cyclizing agent determine the nature of the resulting heterocyclic system. semanticscholar.org

The following table provides examples of heterocyclic systems that can be synthesized from 4-hydrazinylpyridine derivatives.

| Reactant(s) | Resulting Heterocyclic System |

| Carboxylic acids/acid chlorides | mdpi.comnih.govrsc.orgTriazolo[4,3-a]pyridines |

| Isothiocyanates | Thiazolo[3,2-a]pyridines |

| β-Diketones | Pyrazolo[1,5-a]pyridines |

| α-Haloketones | Imidazo[1,2-a]pyridines |

Metal Coordination Chemistry and Ligand Development Based on this compound

The pyridine nitrogen and the hydrazinyl group in 4-Hydrazinylpyridine and its derivatives can act as donor atoms, making them effective ligands for a variety of metal ions. wikipedia.orgnih.gov The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. nih.govresearchgate.net The coordination can occur through the pyridine nitrogen, one or both nitrogen atoms of the hydrazinyl moiety, or through a combination of these sites, leading to mono- or polydentate chelation. researchgate.netekb.egnih.gov

Schiff bases derived from 4-Hydrazinylpyridine are particularly versatile ligands. The imine nitrogen of the hydrazone, in conjunction with the pyridine nitrogen and potentially other donor atoms from the carbonyl precursor, can form stable complexes with transition metals. jocpr.comjptcp.comnih.gov The geometry and stability of these complexes are influenced by the nature of the metal ion, the specific substituents on the ligand, and the reaction conditions. jptcp.comxiahepublishing.com

This table illustrates the potential coordination modes of 4-Hydrazinylpyridine and its derivatives with various metal ions.

| Metal Ion | Potential Ligand | Coordination Mode | Example Complex Structure |

| Copper(II) | 4-Hydrazinylpyridine | Monodentate/Bidentate | [Cu(4-hydrazinylpyridine)2Cl2] |

| Nickel(II) | Hydrazone of 4-Hydrazinylpyridine | Tridentate (N,N,O) | [Ni(L)(H2O)3] where L is a tridentate hydrazone |

| Iron(III) | 4-Hydrazinylpyridine | Bidentate | [Fe(4-hydrazinylpyridine)3]Cl3 |

| Zinc(II) | Hydrazone of 4-Hydrazinylpyridine | Bidentate (N,N) | [Zn(L)2] where L is a bidentate hydrazone |

Functionalization of the Pyridine Ring of this compound

The pyridine ring in 4-Hydrazinylpyridine is an aromatic heterocycle that can undergo various substitution reactions. The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. However, such reactions can occur, typically at the 3- and 5-positions. The presence of the electron-donating hydrazinyl group at the 4-position can influence the regioselectivity of these reactions.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as the nitrogen atom can stabilize the negative charge in the intermediate (Meisenheimer complex). quimicaorganica.orgyoutube.comvaia.com In the case of 4-Hydrazinylpyridine, the 4-position is already substituted. Therefore, nucleophilic substitution would likely occur at the 2- and 6-positions if a suitable leaving group is present. The Chichibabin reaction is a classic example of nucleophilic substitution on a pyridine ring. youtube.com

Regioselective Functionalization Approaches

Achieving regioselective functionalization of the pyridine ring is crucial for the synthesis of well-defined derivatives. dntb.gov.uamdpi.com Various strategies can be employed to control the position of substitution. For instance, directed ortho-metalation can be used to introduce substituents at the positions adjacent to an existing functional group. The choice of reagents and reaction conditions plays a critical role in determining the outcome of the functionalization. nih.govmdpi.comrsc.org The interplay between the electronic effects of the ring nitrogen and the hydrazinyl substituent guides the regioselectivity of these transformations. mdpi.com

Multicomponent Reactions Utilizing this compound as a Key Building Block

This compound serves as a valuable precursor for the synthesis of complex heterocyclic structures through multicomponent reactions (MCRs). Its utility stems from the reactive hydrazinyl moiety, which can participate in cyclocondensation reactions with various substrates in a one-pot fashion. A prominent application is in the synthesis of highly substituted pyrazole (B372694) and fused pyrazole derivatives, which are significant scaffolds in medicinal chemistry and materials science. nih.govbeilstein-journals.org

The Knorr pyrazole synthesis and related methodologies, which traditionally involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be adapted into MCR formats. youtube.comresearchgate.net In these reactions, 4-hydrazinylpyridine acts as the N-N dielectrophilic component. For instance, a four-component reaction between an aldehyde, a β-ketoester, malononitrile (B47326), and 4-hydrazinylpyridine can lead to the formation of densely functionalized pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration, with the pyridyl substituent from the hydrazine incorporated into the final structure. beilstein-journals.org

The general mechanism involves the initial reaction of the β-ketoester with 4-hydrazinylpyridine to form a hydrazone or pyrazolone (B3327878) intermediate. Simultaneously, the aldehyde and malononitrile undergo a Knoevenagel condensation. These intermediates then combine through a Michael addition, followed by cyclization to yield the final fused heterocyclic system. beilstein-journals.org The use of 4-hydrazinylpyridine introduces a pyridyl moiety, which can be crucial for modulating the biological activity or coordination properties of the resulting molecule.

The versatility of this approach allows for the creation of diverse molecular libraries by simply varying the constituent components. The choice of aldehyde, active methylene (B1212753) compound, and dicarbonyl substrate directly influences the substitution pattern on the final heterocyclic product.

Table 1: Representative Multicomponent Reactions Involving a Hydrazine Moiety

| Reaction Type | Components | Resulting Heterocycle |

|---|---|---|

| Four-Component Reaction | Aldehyde, Malononitrile, β-Ketoester, 4-Hydrazinylpyridine | 6-Amino-3-methyl-1-(pyridin-4-yl)-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Three-Component Reaction | 1,3-Diketone, Aldehyde, 4-Hydrazinylpyridine | Substituted 1-(Pyridin-4-yl)pyrazole |

This table illustrates potential reaction pathways for 4-Hydrazinylpyridine based on established multicomponent reactions for hydrazines. beilstein-journals.orgnih.gov

Construction of Complex Molecular Architectures via this compound

Beyond its use in MCRs, this compound is a strategic building block for constructing larger, more complex molecular architectures, including fused heterocyclic systems and elaborate ligand scaffolds. The hydrazine group provides a reactive handle for annulation reactions, where additional rings are fused onto the pyridine core.

One significant strategy involves the synthesis of nih.govmdpi.comnih.govtriazolo[4,3-a]pyridines. This fused bicyclic system can be constructed by first acylating the 4-hydrazinylpyridine with a suitable carboxylic acid or its derivative, followed by an intramolecular cyclodehydration. organic-chemistry.org For example, reaction with orthoesters or carbon disulfide can lead to the formation of a triazole ring fused to the pyridine at the 1 and 2 positions of the triazole and the nitrogen and C4 position of the pyridine. This approach is a powerful method for creating rigid, planar heterocyclic systems that are of interest in materials science and as ligands for metal complexes. researchgate.netmdpi.com

Furthermore, 4-hydrazinylpyridine can act as a linker to connect the pyridine core to other complex molecular fragments. The hydrazine can be readily converted into a hydrazone by condensation with an aldehyde or ketone. chemmethod.com This hydrazone linkage can be part of a larger molecular design. For instance, by reacting 4-hydrazinylpyridine with an aldehyde-functionalized terpyridine or another multidentate ligand, it is possible to synthesize elaborate molecules with multiple coordination sites. researchgate.net Subsequent reaction of the hydrazone, for example, cyclization with a suitable reagent, can introduce further heterocyclic rings like pyrazolines, thereby building even greater molecular complexity. researchgate.net This strategy is particularly useful in the field of coordination chemistry for the design of sophisticated ligands that can form specific complexes with metal ions.

Table 2: Strategies for Complex Architectures from 4-Hydrazinylpyridine

| Strategy | Key Intermediate | Resulting Architecture |

|---|---|---|

| Fused Ring Synthesis | Acylhydrazide derivative | nih.govmdpi.comnih.govTriazolo[4,3-a]pyridine |

This table outlines synthetic pathways for creating complex molecules starting from 4-Hydrazinylpyridine. organic-chemistry.orgresearchgate.net

Role in Homogeneous and Heterogeneous Catalysis Research

The integration of 4-hydrazinylpyridine derivatives into catalytic systems has opened new avenues for enhancing reaction efficiency and selectivity. The unique electronic and steric properties of ligands derived from this scaffold allow for the fine-tuning of metal centers, influencing their catalytic activity in a wide range of organic transformations.

The synthesis of ligands based on the 4-hydrazinylpyridine scaffold often involves the transformation of the hydrazine moiety into more complex structures, such as hydrazones, which are capable of coordinating with metal ions. These hydrazone ligands can act as bidentate, tridentate, or tetradentate coordinators depending on the substituents attached to the hydrazone unit, offering versatile ligation properties. jocpr.com The presence of multiple coordination sites, including the pyridine nitrogen and the nitrogen and oxygen atoms of the hydrazone group, allows for the formation of stable metal complexes. jocpr.com

A key synthetic route to pyridylhydrazine derivatives is through palladium-catalyzed amination reactions. This method allows for the direct formation of protected bifunctional hydrazinopyridine linkers. nih.gov For instance, 2-pyridyl chlorides, bromides, and triflates have been shown to be effective electrophiles in these reactions, with di-tert-butyl hydrazodiformate serving as an excellent hydrazine substrate. The resulting protected ligands can be deprotected under mild conditions, making them readily available for coordination with various metals. nih.gov

The general process for creating metal complexes often involves reacting a hydrazone ligand, derived from a hydrazide like nicotinic acid hydrazide (structurally related to 4-hydrazinylpyridine), with a metal salt in an appropriate solvent. jocpr.com

Table 1: Examples of Metal Complex Synthesis with Hydrazone Ligands

| Ligand Precursor | Metal Salt (MCl₂·nH₂O) | Stoichiometric Ratio (M:L) | Reaction Conditions | Result |

|---|

Data synthesized from the description of general methods in Ayad MI et al., 2019. jocpr.com

The catalytic cycle of metal complexes featuring pyridine-based ligands is often initiated by the dissociation of the pyridine ligand. This dissociation creates a coordinatively unsaturated 14-electron species, which is the catalytically active form capable of coordinating with a substrate molecule. acs.org The rate of this dissociation is a critical factor influencing the initiation phase of the catalytic reaction; pyridine ligands are known to dissociate more rapidly than phosphine (B1218219) ligands, for example. acs.org

The metabolism and activation of hydrazine derivatives can proceed through various pathways, including enzymatic and non-enzymatic processes that form reactive free radical species. nih.gov One-electron oxidation of a hydrazine derivative can lead to the formation of a radical intermediate. nih.gov This tendency to form radical species suggests that catalytic mechanisms involving 4-hydrazinylpyridine-derived ligands could proceed via radical pathways, depending on the metal center and reaction conditions.

Derivatives of 4-hydrazinylpyridine are instrumental in constructing catalysts for a variety of organic reactions. For example, a visible light-mediated catalytic system was developed for the cyclization-desulfurization reaction between 2-hydrazinopyridine (B147025) and isothiocyanate to synthesize 3-amino- acs.orgrsc.orglp.edu.ua-triazolopyridine derivatives. acs.org This process highlights the utility of the hydrazinopyridine scaffold in facilitating complex, multi-step transformations under mild and environmentally friendly conditions. acs.org Furthermore, metal-organic frameworks (MOFs) constructed with pyridine-containing linkers have been employed as precatalysts for the syn-selective hydroboration of alkynes, yielding trans-alkenylboronates. nih.govrsc.org

To enhance catalyst stability, reusability, and ease of separation, homogeneous catalysts based on pyridine derivatives are often immobilized onto solid supports. Common supports include inorganic materials like silica (B1680970), alumina, and zeolites, as well as polymers. lp.edu.ua

Several strategies are employed for immobilization:

Covalent Anchoring: This involves creating a strong covalent bond between the ligand and the support material. For instance, bis(imino)pyridine iron complexes have been grafted onto a silica surface through amine groups present on the ligand. lp.edu.ua

Coordination Bonding: The pyridine moiety of the ligand can directly coordinate to a metal center that is already part of a support structure. Another approach involves modifying a support surface with molecules that have pyridine end groups, which then bind to the catalytic metal complex. acs.orgacs.org This method has been used to immobilize Ru alkylidenes (Grubbs catalysts) on mesoporous molecular sieves like SBA-15 and MCM-41. acs.orgacs.org

Non-covalent Hybridization: Catalysts can be physically adsorbed onto high-surface-area materials like carbon nanotubes (CNTs) or graphene derivatives. rsc.org Techniques such as dip coating and drop-casting are used to disperse the catalyst onto the support. rsc.org

The choice of support and immobilization strategy can significantly impact catalytic performance. For instance, in olefin metathesis, Ru catalysts attached to a support via phosphine linkers showed higher activity and stability than those attached via pyridine ligands. acs.orgacs.org In other systems, such as Co phthalocyanine (B1677752) immobilized on a poly-4-vinylpyridine film for CO₂ reduction, the coordination to the pyridine moiety drastically improved catalytic activity compared to the non-immobilized catalyst. rsc.org

Table 2: Comparison of Immobilization Supports for Pyridine-Based Catalysts

| Support Material | Immobilization Method | Catalyst Type | Application | Key Finding |

|---|---|---|---|---|

| Mesoporous Silica (SBA-15, MCM-41) | Coordination to surface pyridine groups | Grubbs Ru catalysts | Olefin Metathesis | Low Ru leaching; reusable catalyst system. acs.orgacs.org |

| Silica (MS3050) | Covalent grafting | Bis(imino)pyridine iron complexes | Ethylene Polymerization | Supported catalysts showed lower activity than homogeneous analogues but offered improved stability. lp.edu.ua |

| Poly-4-vinylpyridine (P4VP) Film | Coordination bond | Co Phthalocyanine | CO₂ Electroreduction | Immobilization via pyridine coordination significantly enhanced Faradaic efficiency for CO production. rsc.org |

Contributions to Supramolecular Chemistry and Self-Assembly Research

The structural features of 4-hydrazinylpyridine and its derivatives—namely, the hydrogen-bonding capabilities of the hydrazine group and the coordinating ability of the pyridine nitrogen—make them excellent candidates for constructing ordered supramolecular systems through molecular recognition and self-assembly processes.

Molecular recognition relies on specific, non-covalent interactions between a host molecule and a guest molecule. Pyridine-based structures are frequently incorporated into host molecules to act as recognition sites. Research has shown that acyclic receptors containing aminopyridine groups are effective in the recognition of monosaccharides, demonstrating selectivity for different anomers of glucopyranosides. nih.gov The 2-aminopyridine (B139424) group, which is structurally analogous to the hydrazinylpyridine moiety, was identified as a highly effective recognition element for binding carbohydrates. nih.gov

In more complex host-guest systems, calix lp.edu.uapyrrole derivatives have been used to recognize pyrazine (B50134) N,N'-dioxide. rsc.org In these systems, the guest molecule is held within an electron-rich cavity formed by the host. The interactions are intricate and differ from typical host-guest complexes involving N-oxides, paving the way for the design of new receptors with novel recognition capabilities. rsc.org While not directly involving 4-hydrazinylpyridine, these examples establish the fundamental role of the pyridine motif in directing molecular recognition events through hydrogen bonding and other non-covalent forces.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The hydrazine group itself can participate in extensive hydrogen-bonding networks, leading to the self-assembly of hydrazine molecules on surfaces like Cu(111). researchgate.net

When incorporated into larger, more complex ligands, the pyridine component of 4-hydrazinylpyridine derivatives can direct the assembly of highly ordered, crystalline materials such as Metal-Organic Frameworks (MOFs). nih.govrsc.orgresearchgate.net For example, a ditopic 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) ligand was assembled with an iron(II) salt to form an ionic MOF with nanoscale channels. nih.govrsc.org In this structure, the octahedral Fe(II) centers are linked by the pytpy ligands, creating a two-dimensional grid-like framework. The stacking of these 2D layers results in a 3D porous material. nih.govresearchgate.net Such self-assembled frameworks are not merely structural curiosities; they have functional properties, such as serving as recyclable catalysts for organic reactions. nih.govrsc.org The ability to form these extended, porous structures underscores the importance of the pyridine unit as a directional building block in crystal engineering and materials science.

Development of Advanced Materials Utilizing this compound Scaffolds

The unique bifunctional nature of 4-hydrazinylpyridine, possessing both a nucleophilic hydrazine group and a heterocyclic pyridine ring, makes it a valuable building block in the synthesis of advanced materials. Its trihydrochloride salt ensures stability and solubility for various synthetic transformations. Researchers have explored its utility in creating novel monomers for polymer chemistry, incorporating it into functional polymers and porous frameworks, and investigating its potential in the development of sensing materials.

Monomer Synthesis for Polymer Chemistry Research

The reactivity of the hydrazine and pyridine moieties in 4-hydrazinylpyridine allows for its conversion into various monomers suitable for polymerization. While direct polymerization of 4-hydrazinylpyridine is not common, its derivatives are of significant interest. For instance, the hydrazine group can readily react with acrylic or methacrylic acid derivatives to form hydrazide-containing monomers. These monomers can then undergo polymerization to produce polymers with pendant pyridine and hydrazide groups, offering sites for further functionalization or imparting specific properties to the polymer backbone.

An analogous approach involves the synthesis of acrylate (B77674) and methacrylate (B99206) monomers with pendant pyridine groups, which can be achieved through the esterification of a pyridine alcohol. These monomers can then be polymerized via techniques like atom transfer radical polymerization (ATRP) to yield well-defined polymers with pyridine functionalities. Although not directly employing a hydrazinyl group, this demonstrates a viable pathway for creating pyridine-containing polymers. Another relevant strategy is the polymerization of vinylbenzyl phthalimide (B116566), which can be subsequently deprotected to reveal a primary amine, a functional group with reactivity comparable to hydrazine in certain contexts. rsc.org This polymerization-induced self-assembly (PISA) approach allows for the synthesis of block copolymer nanoparticles with reactive cores. rsc.org

| Monomer Type | Synthetic Strategy | Potential Polymerization Method | Resulting Polymer Functionality |

| Acryloylhydrazide-pyridine | Reaction of 4-hydrazinylpyridine with acryloyl chloride | Free radical polymerization | Pendant pyridine and hydrazide groups |

| Vinylpyridine derivatives | Synthesis from pyridine-containing precursors | Atom transfer radical polymerization (ATRP) | Pendant pyridine groups |

| Vinylbenzyl amine (from phthalimide precursor) | Polymerization-induced self-assembly (PISA) | Reversible addition–fragmentation chain transfer (RAFT) polymerization | Pendant primary amine groups |

Incorporation into Functional Polymers and Covalent Organic Frameworks

The 4-hydrazinylpyridine scaffold can be incorporated into larger polymeric structures and highly ordered materials like Covalent Organic Frameworks (COFs). The hydrazine group is particularly useful for forming stable hydrazone linkages through condensation reactions with aldehydes. This chemistry is a cornerstone in the construction of dynamic and crystalline materials.

In the realm of COFs, hydrazine and its derivatives are employed as linkers to create porous, crystalline frameworks. nih.govnih.govresearchgate.net These materials are synthesized through the reaction of hydrazine with multifunctional aldehyde building blocks. The resulting hydrazine-linked COFs can be further modified, for instance, by oxidation of the hydrazine linkage to a hydrazide. nih.govnih.govresearchgate.net While specific examples detailing the use of this compound in COF synthesis are not prevalent in the literature, its structure is highly amenable to such applications. The pyridine nitrogen within the framework could act as a metal coordination site, a basic catalyst, or a hydrogen bond acceptor, thereby imparting specific functionalities to the COF. Pyridine-based COFs have demonstrated efficacy as adsorbents for organic dyes, showcasing the potential of incorporating such moieties. rsc.org

The general strategy for incorporating hydrazine-containing linkers into COFs is outlined below:

| Framework Type | Linker | Monomer | Linkage | Potential Application |

| 2D COF | Hydrazine | 1,3,5-Triformylbenzene | Hydrazone | Gas storage, catalysis |

| 3D COF | Hydrazine | Tetra(4-formylphenyl)methane | Hydrazone | Water harvesting nih.govnih.govresearchgate.net |

| Pyridine-based COF | 2,4,6-Tris(4-aminophenyl)pyridine | 2,5-Dibromobenzene-1,4-dicarbaldehyde | Imine | Adsorption rsc.org |

Exploration in Sensing Materials

The development of chemosensors is a burgeoning field of research, and the structural motifs present in 4-hydrazinylpyridine make it an intriguing candidate for the design of novel sensing materials. The pyridine ring can act as a signaling unit or a binding site, while the hydrazine group can serve as a reactive site for analyte recognition. Although direct applications of this compound as a sensor are not widely reported, its derivatives and analogous structures have shown considerable promise.

For instance, hydrazine derivatives are the basis for fluorescent probes designed to detect hazardous hydrazine in environmental water samples. nih.gov These probes often work on a "turn-on" fluorescence mechanism where the presence of hydrazine triggers a chemical reaction that liberates a fluorophore. Furthermore, electrochemical sensors for the detection of hydrazine gas in industrial settings have been developed, highlighting the importance of monitoring this compound. sensorix.com The principles used in these sensors could potentially be adapted to create materials that incorporate the 4-hydrazinylpyridine scaffold for the detection of other analytes.

Analytical Reagents in Non-Biological/Non-Clinical Contexts

Beyond its role in materials synthesis, this compound and its derivatives have significant potential as analytical reagents, particularly in chromatographic and spectroscopic applications for environmental and industrial monitoring.

Derivatization Agents for Chromatographic Analysis

In chromatography, derivatization is a common strategy to enhance the detectability and improve the chromatographic behavior of analytes. Hydrazine and its derivatives are well-established derivatizing agents for carbonyl compounds (aldehydes and ketones). taylorfrancis.comresearchgate.net The reaction between a hydrazine and a carbonyl group forms a stable hydrazone, which is often more amenable to analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

Several hydrazine-based reagents are used for this purpose, including 2,4-dinitrophenylhydrazine (B122626) (DNPH) taylorfrancis.comresearchgate.net, 2-hydrazinopyridine nih.govsigmaaldrich.com, and 2-hydrazinoquinoline. nih.gov These reagents are particularly useful for the analysis of carbonyl compounds in various matrices, from environmental samples to industrial products. The introduction of the pyridine ring from a reagent like 4-hydrazinylpyridine would offer a basic site that can be readily protonated, enhancing ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and potentially improving sensitivity. For example, derivatization with 2-hydrazino-1-methylpyridine, which has a permanently charged quaternary amine, has been shown to significantly increase the detection sensitivity of steroids. nih.gov

The advantages of using hydrazinylpyridine derivatives as derivatization agents are summarized in the table below:

| Derivatization Agent | Analyte Class | Analytical Technique | Advantage of Pyridine Moiety |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | HPLC-UV | Strong chromophore for UV detection taylorfrancis.comresearchgate.net |

| 2-Hydrazinopyridine | Carbonyls, Carboxylic Acids | LC-MS | Enhanced ionization in ESI-MS nih.gov |

| 2-Hydrazinoquinoline | Carbonyls, Carboxylic Acids | LC-MS | Increased hydrophobicity and retention nih.gov |

| 2-Hydrazino-1-methylpyridine | Steroids | LC-MS/MS | Permanent positive charge for high sensitivity nih.gov |

| 4-Hydrazinobenzoic acid | Aldehydes | HPLC-UV, CE-DAD | High stability and solubility nih.gov |

Spectroscopic Probes for Environmental or Industrial Monitoring

The development of spectroscopic probes for the rapid and sensitive detection of pollutants and industrial chemicals is of paramount importance. As mentioned previously, fluorescent probes based on hydrazine chemistry are being developed for the detection of hydrazine in environmental waters. nih.gov This underscores the potential of using the reactivity of the hydrazine group for sensing applications.

While specific spectroscopic probes based on 4-hydrazinylpyridine for environmental or industrial monitoring are not extensively documented, the underlying chemical principles are well-established. The reaction of the hydrazine moiety with an analyte of interest could lead to a change in the spectroscopic properties of the pyridine ring, such as a shift in its absorbance or fluorescence spectrum. This change can be calibrated to the concentration of the analyte, forming the basis of a spectroscopic sensor. For example, triazine-based hydrazine reagents have been developed for the determination of aldehydes in water, where the formation of the hydrazone is monitored by UV/Vis or fluorescence spectroscopy. rsc.org

Theoretical and Computational Chemistry Studies on 4 Hydrazinylpyridine Trihydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic makeup of a molecule and predicting its reactivity. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into molecular orbitals, charge distribution, and spectroscopic properties.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity.

For the 4-hydrazinylpyridinium cation, the positive charge resulting from protonation is expected to lower the energies of both the HOMO and LUMO, making the molecule less susceptible to oxidation but potentially more reactive towards nucleophiles. The distribution of electron density would be significantly polarized towards the positively charged nitrogen centers.

While a detailed MO analysis for 4-Hydrazinylpyridine trihydrochloride is not available, a study on a related derivative, 2-[(4-Chlorobenzylidene)hydrazinylidene]-1-methyl-1,4-dihydropyridine monohydrate, provides some context. Quantum mechanical calculations using the CNDO (Complete Neglect of Differential Overlap) approximation for this derivative reported HOMO and LUMO energy levels of -8.3484 eV and +1.3565 eV, respectively. It is important to note that these values are for a different, larger molecular system and were calculated using a semi-empirical method, but they illustrate the type of data obtained from such computational studies.

A comprehensive DFT study on this compound would provide a more accurate picture of its electronic structure, including a molecular electrostatic potential (MEP) map, which would visually represent the charge distribution and highlight regions of positive and negative electrostatic potential, thereby indicating likely sites for electrophilic and nucleophilic attack.

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the protonation of the nitrogen atoms would lead to significant downfield shifts for the protons attached to or near these nitrogens, a feature that could be precisely modeled.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is a standard output of geometry optimization calculations. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. The N-H stretching and bending vibrations of the protonated hydrazinyl and pyridinium (B92312) groups would be prominent features.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. The protonation in this compound is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the neutral 4-hydrazinylpyridine.

General studies on hydrazine (B178648) and pyridine (B92270) derivatives often employ DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to accurately predict these spectroscopic properties. mdpi.comimist.maresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The hydrazinyl group in 4-Hydrazinylpyridine is flexible, allowing for rotation around the C-N and N-N bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion. A potential energy surface (PES) map provides a comprehensive view of the energy of the molecule as a function of its geometry, typically by varying one or two dihedral angles.

For this compound, the protonation and the resulting electrostatic repulsions between the positively charged centers, as well as hydrogen bonding interactions with the chloride counter-ions, would significantly influence the conformational preferences. A thorough computational scan of the relevant dihedral angles would be necessary to locate the global minimum energy structure and other low-energy conformers. Such studies are crucial for understanding the molecule's shape and how it might interact with other molecules. While specific studies on the conformational landscape of this compound are not found in the literature, the methodologies for such analyses are well-established in computational chemistry.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

By mapping the reaction pathway from reactants to products, computational methods can identify the transition state (TS), which is the highest energy point along the reaction coordinate. Characterization of the TS, including its geometry and vibrational frequencies (which should have one imaginary frequency corresponding to the reaction coordinate), is key to understanding the reaction mechanism. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could model the step-by-step mechanism, calculate the activation energies for different possible pathways, and thus predict the most favorable reaction route.

A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, traces the path from the transition state down to the reactants and products. This confirms that the identified TS correctly connects the intended reactants and products. The analysis provides a detailed picture of the geometric changes that occur throughout the reaction. For instance, in a substitution reaction at the hydrazinyl group, the IRC would show the progressive breaking of one bond and the formation of another.

While no specific reaction mechanisms involving this compound have been computationally elucidated in the reviewed literature, the theoretical framework for such studies is robust and could provide significant insights into its chemical behavior.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations could provide significant insights into its behavior in various environments, particularly concerning intermolecular interactions and self-assembly.

In a simulated environment, the interactions between molecules of this compound and with solvent molecules would be governed by a combination of electrostatic forces, van der Waals forces, and hydrogen bonding. The protonated pyridine ring and the hydrazinyl group are key to these interactions. The trihydrochloride nature of the compound means the pyridine nitrogen and both nitrogens of the hydrazinyl group are likely protonated, creating significant positive charges and a high potential for strong hydrogen bonding with counter-ions (chloride) and polar solvents.

A typical MD simulation would involve defining a simulation box containing multiple molecules of this compound and a solvent, such as water. The system's energy is then minimized, and the simulation is run for a set period, allowing the molecules to interact and move freely. Analysis of the simulation trajectory can reveal stable intermolecular arrangements and the dynamics of self-assembly.

Potential Research Findings from MD Simulations:

Hydrogen Bonding Networks: Simulations would likely reveal extensive hydrogen bonding between the protonated hydrazinyl and pyridinium groups and the chloride anions, as well as with water molecules in an aqueous environment. The specific patterns and lifetimes of these hydrogen bonds could be quantified.

Ion Pairing and Solvation: The simulations would illustrate how the chloride ions arrange themselves around the protonated 4-Hydrazinylpyridine cation and how water molecules solvate this ionic complex.

Self-Assembly Propensity: By analyzing the radial distribution functions and clustering of molecules, it would be possible to predict whether this compound has a tendency to form ordered aggregates or self-assemble into larger structures in solution. The π-stacking of pyridine rings, although potentially hindered by electrostatic repulsion between the positively charged rings, could also play a role in self-assembly under certain conditions. rsc.org

Table 1: Hypothetical Intermolecular Interaction Energies for this compound Dimers in a Simulated Aqueous Environment

| Interaction Type | Key Interacting Groups | Estimated Interaction Energy (kcal/mol) | Dominant Force |

|---|---|---|---|

| Cation-Anion | -NH3+ --- Cl- | -80 to -100 | Electrostatic |

| Hydrogen Bonding (Cation-Anion) | N-H --- Cl- | -5 to -15 | Electrostatic/Covalent |

| Hydrogen Bonding (Cation-Water) | N-H --- OH2 | -4 to -10 | Electrostatic/Dipole-Dipole |

| π-π Stacking (potentially repulsive) | Pyridinium Ring --- Pyridinium Ring | +1 to +5 | Electrostatic/van der Waals |

In Silico Design and Prediction of Novel Derivatives of this compound

In silico techniques are instrumental in the rational design of new molecules with desired properties, potentially reducing the time and cost of experimental synthesis and testing. nih.govmalariaworld.org For this compound, computational methods can be used to predict how structural modifications would affect its chemical and physical properties.

The process of in silico design typically involves creating a virtual library of derivatives by modifying the parent structure of 4-Hydrazinylpyridine. These modifications could include adding various functional groups to the pyridine ring or the hydrazinyl moiety. The properties of these virtual compounds are then calculated using computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models. chemrevlett.comwjpsonline.comchemrevlett.com

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.orgnih.gov It can be employed to calculate a wide range of properties for the designed derivatives, such as their geometric structure, electronic properties (like the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO energies), and reactivity descriptors. as-proceeding.comresearchgate.net

Potential Applications of In Silico Design:

Tuning Physicochemical Properties: By adding different substituents to the pyridine ring, properties such as solubility, lipophilicity, and electronic characteristics could be systematically altered. For instance, adding electron-withdrawing groups could influence the acidity of the N-H protons. nih.gov

Enhancing Intermolecular Interactions: Modifications could be designed to promote specific types of intermolecular interactions, such as stronger hydrogen bonding or favorable π-stacking, which could be useful in the design of materials with specific self-assembly properties. nih.gov

Predicting Biological Activity: If a particular biological target is of interest, QSAR models can be developed. nih.govnih.gov These models correlate the structural features of a series of compounds with their biological activity. By applying a QSAR model to a library of virtual this compound derivatives, their potential activity could be predicted prior to synthesis. chemrevlett.comnih.gov

Table 2: Predicted Properties of Hypothetical this compound Derivatives using DFT (B3LYP/6-311++G** level of theory)

| Derivative (Modification on Pyridine Ring) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |

|---|---|---|---|---|

| Parent (4-Hydrazinylpyridine) | -8.5 | -1.2 | 7.3 | 3.5 |

| 2-Chloro- | -8.7 | -1.5 | 7.2 | 4.2 |

| 3-Nitro- | -9.2 | -2.1 | 7.1 | 6.8 |

| 2-Methyl- | -8.3 | -1.1 | 7.2 | 3.1 |

| 3,5-Difluoro- | -9.0 | -1.8 | 7.2 | 5.5 |

Advanced Spectroscopic and Analytical Methodologies for Characterization in 4 Hydrazinylpyridine Trihydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Hydrazinylpyridine trihydrochloride, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

While one-dimensional (1D) NMR spectra provide foundational information, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, especially for assigning signals unambiguously. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent protons on the pyridine (B92270) ring, confirming their connectivity. For example, the proton at position 2 would show a cross-peak with the proton at position 3.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edu It is highly sensitive and allows for the definitive assignment of protonated carbons. columbia.eduepfl.ch Each C-H bond in the pyridine ring of the target molecule would produce a distinct correlation peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the complete molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking different functional groups. epfl.ch For instance, the protons on the pyridine ring would show correlations to the carbon atom attached to the hydrazinyl group (C4), confirming the substitution pattern.

The following table illustrates the expected correlations for this compound in various 2D NMR experiments.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H2/H6 | H3/H5 | C2/C6 | C3/C5, C4 |

| H3/H5 | H2/H6 | C3/C5 | C2/C6, C4 |

| -NH-NH₃⁺ | -NH-NH₃⁺ | - | C4 |

Table 1: Predicted 2D NMR correlations for the 4-Hydrazinylpyridine moiety. Actual chemical shifts depend on solvent and pH.

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and intermolecular interactions that are inaccessible in solution-state NMR. nih.gov For pharmaceutical compounds like this compound, which can exist in different crystalline or amorphous forms, ssNMR is crucial for quality control and characterization. rsc.orgfsu.edu

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C spectra of solid samples can be obtained. mdpi.com These spectra serve as fingerprints for specific polymorphs, as subtle differences in crystal packing and molecular conformation lead to distinct chemical shifts. mdpi.com Furthermore, advanced ssNMR experiments can probe intermolecular proximities, for instance, by detecting ¹H-¹⁴N correlations, which can help in understanding the hydrogen-bonding networks within the crystal lattice. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and elemental composition information. It is also used to deduce molecular structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula from its measured accurate mass, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound, HRMS would be used to confirm the expected elemental composition of the cationic species [C₅H₈N₃]⁺.

| Ion Formula | Calculated Monoisotopic Mass (Da) |

| [C₅H₈N₃]⁺ | 110.0718 |

Table 2: Calculated exact mass for the protonated molecular ion of 4-Hydrazinylpyridine.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov The fragmentation pattern serves as a structural fingerprint, confirming the connectivity of the atoms. researchgate.net For the [C₅H₈N₃]⁺ ion, MS/MS analysis would reveal characteristic fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃) or diazene (B1210634) (N₂H₂) from the hydrazinyl group, and fragmentation of the pyridine ring. These fragmentation patterns provide definitive evidence for the proposed structure. nih.gov

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |

| 110.07 | 93.04 | NH₃ |

| 110.07 | 80.06 | N₂H₂ |

| 110.07 | 79.05 | NH₂NH |

Table 3: Predicted fragmentation patterns for the 4-Hydrazinylpyridine cation in an MS/MS experiment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the functional groups present in a molecule. youtube.com For this compound, these methods would confirm the presence of the pyridine ring and the hydrazinium (B103819) ion moiety.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. Key functional groups like N-H (stretching and bending), C=N, and C=C bonds within the pyridine ring exhibit characteristic absorption bands. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to symmetric vibrations and bonds involving non-polar functional groups. nih.gov The N-N stretching of the hydrazine (B178648) group and the ring breathing modes of the pyridine skeleton are often prominent in Raman spectra. nih.govresearchgate.net The combination of IR and Raman provides a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other. acs.orgnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Hydrazinium) | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C=N, C=C Stretch (Pyridine Ring) | 1500 - 1600 | IR, Raman |

| N-H Bend (Hydrazinium) | 1550 - 1650 | IR |

| N-N Stretch | ~1100 | Raman |

| Pyridine Ring Breathing | ~1000 | Raman |

Table 4: Characteristic vibrational frequencies for the functional groups in this compound. nih.govacs.orgresearchgate.net

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for obtaining an unambiguous, three-dimensional structure of a molecule at the atomic level. mdpi.com The technique requires a high-quality single crystal of the compound, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced.

The analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. researchgate.netmdpi.com This information is critical for understanding the compound's solid-state conformation and intermolecular interactions, such as hydrogen bonding. For pyridine and hydrazine derivatives, SCXRD studies have successfully determined these parameters, providing a complete picture of their molecular architecture. nih.govmdpi.com

| Parameter | Example Compound 1 mdpi.com | Example Compound 2 mdpi.com | Example Compound 3 nih.gov |

|---|---|---|---|

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | P-1 | P 2₁/c | P-1 |

| a (Å) | 5.9308(2) | 15.1413(12) | Data not specified |

| b (Å) | 10.9695(3) | 6.9179(4) | Data not specified |

| c (Å) | 14.7966(4) | 13.0938(8) | Data not specified |

| α (°) | 100.5010(10) | 90 | Data not specified |

| β (°) | 98.6180(10) | 105.102(6) | Data not specified |

| γ (°) | 103.8180(10) | 90 | Data not specified |

| Volume (ų) | 900.07(5) | 1324.16(16) | Data not specified |

Powder X-ray Diffraction (PXRD) is an essential tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorphic form has a unique crystal structure and, consequently, a distinct PXRD pattern, which serves as a fingerprint for that specific form. rigaku.com

In polymorphism studies, PXRD is used to identify the crystalline form of a bulk sample. This is critical in pharmaceutical development, as different polymorphs can exhibit different physical properties. The technique can detect the presence of trace amounts of one polymorph within another, with detection limits often below 1% by mass. rigaku.com Changes in the PXRD pattern upon heating or exposure to different conditions can indicate a phase transformation from one polymorphic form to another. rigaku.com

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products. These techniques work by distributing the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical compounds. pensoft.net The development of a robust HPLC method is a critical step in quality control. Reversed-phase HPLC (RP-HPLC) is commonly employed for polar compounds like pyridine derivatives. researchgate.net

Method development involves the systematic optimization of several parameters to achieve adequate separation of the target compound from all potential impurities. Key parameters include:

Stationary Phase: Octadecyl (C18) or octyl (C8) bonded silica (B1680970) columns are frequently used. ptfarm.pl

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. rasayanjournal.co.inresearchgate.net The pH of the buffer and the ratio of organic to aqueous phase are adjusted to optimize retention and peak shape.

Detection: UV detection is common, with the wavelength selected at the absorbance maximum of the analyte to ensure high sensitivity. pensoft.netresearchgate.net

Flow Rate and Temperature: These are optimized to ensure good resolution and reasonable analysis times. pensoft.net

Once developed, the method is validated according to ICH guidelines to demonstrate its suitability for its intended purpose, assessing parameters like linearity, accuracy, precision, specificity, and robustness. rasayanjournal.co.inresearchgate.net

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Inertsil ODS-3V (250 mm × 4.6 mm), 5 µm | rasayanjournal.co.inresearchgate.net |

| Mobile Phase | Buffer (Ammonium dihydrogen phosphate) and Methanol (B129727) (e.g., 25:75 v/v) | rasayanjournal.co.inresearchgate.net |

| Flow Rate | 1.0 mL/min | pensoft.netrasayanjournal.co.in |

| Detection Wavelength | 220 - 360 nm | researchgate.netrasayanjournal.co.in |

| Column Temperature | 25 °C (Ambient) | pensoft.net |